4-Piperidinylmethyl benzoate hydrochloride
Overview
Description
“4-Piperidinylmethyl benzoate hydrochloride”, also known as PMBH, is a chemical compound that has garnered increasing interest in scientific research and industry due to its unique physical and chemical properties. It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18ClNO2 . The InChI code is 1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11;/h1-5,11,14H,6-10H2;1H .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 255.74 g/mol . The compound should be stored in a refrigerator .
Scientific Research Applications
Antimicrobial and Antiparasitic Applications
- Research on derivatives of piperidin-4-ol, similar in structure to 4-Piperidinylmethyl benzoate hydrochloride, has shown that these compounds exhibit a broad spectrum of antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Dyusebaeva, Elibaeva, & Kalugin, 2017).
- Benzoic acid derivatives from Piper species have been analyzed for their antiparasitic activity, demonstrating significant effects against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, which indicates the potential for these compounds in treating parasitic infections (Flores et al., 2008).
Structural and Synthesis Studies
- The crystal and molecular structure of 4-carboxypiperidinium chloride, closely related to this compound, has been characterized, providing insights into its conformation and potential interactions in biological systems (Szafran, Komasa, & Bartoszak-Adamska, 2007).
- A study on the synthetic approach to piperidine derivatives highlighted methods for preparing compounds with potential medicinal chemistry applications, offering a foundation for the synthesis of more complex derivatives, including this compound (Logvinenko, Dolovanyuk, & Kondratov, 2021).
Biological Activity and Pharmacological Properties
- Novel 1,4-disubstituted piperidine/piperazine derivatives have been studied for their HIV-1 entry inhibition properties, showcasing the versatility of piperidine derivatives in therapeutic applications (Dong et al., 2012).
- The effects of certain benzoyl-piperidinol hydrochloride compounds on cyclooxygenase activities have been investigated, suggesting the anti-inflammatory potential of these compounds and shedding light on their mechanism of action (Şahin et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and ensuring adequate ventilation .
Properties
IUPAC Name |
piperidin-4-ylmethyl benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11;/h1-5,11,14H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCYVWJXWOCCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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